VO-Ohpic trihydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H17N2O11V |
|---|---|
Peso molecular |
416.21 g/mol |
Nombre IUPAC |
hydroxy(oxo)vanadium;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 |
Clave InChI |
OWDNSCJMZFXFMO-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Potential of VO-Ohpic Trihydrate: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and biological activity of the potent and selective PTEN inhibitor, VO-Ohpic trihydrate, tailored for researchers, scientists, and drug development professionals.
This compound has emerged as a significant small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). Its ability to selectively modulate the crucial PI3K/Akt signaling pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of its chemical and physical characteristics, its mechanism of action, and detailed protocols for key experimental applications.
Chemical Structure and Physicochemical Properties
This compound, with the systematic name (OC-6-45)-Aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a vanadium-based coordination complex. Its structure is characterized by a central oxovanadium(IV) core coordinated to two 3-hydroxypicolinic acid (Ohpic) ligands and a water molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [1] |
| Molecular Weight | 415.20 g/mol | [2][3] |
| CAS Number | 476310-60-8 | [1][4] |
| Appearance | Crystalline solid | [1] |
| Purity | >98% (HPLC) | [4][5] |
| Solubility | Insoluble in H₂O; ≥121.8 mg/mL in DMSO; ≥45.8 mg/mL in EtOH with sonication | [1] |
| Storage | Store at -20°C | [1] |
SMILES String: O.O.O.O.Oc1cccnc1C(=O)O[VH]2(=O)OC(=O)c3cccnc3O2[4]
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.[6] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[5] This, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt.
The activation of Akt triggers a cascade of downstream signaling events that influence a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][7] One of the key downstream targets of Akt is the Forkhead box protein O3a (FoxO3a), a transcription factor that promotes the expression of genes involved in apoptosis and cell cycle arrest. Phosphorylation of FoxO3a by Akt leads to its inactivation and nuclear exclusion, thereby promoting cell survival.[1]
The inhibitory effect of this compound on PTEN has been shown to enhance glucose uptake in adipocytes and accelerate wound healing in fibroblasts.[2][7] In the context of cancer, its activity is of particular interest. Studies have shown that this compound can inhibit cell viability, proliferation, and colony formation in cancer cell lines with low PTEN expression.[2][7]
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PTEN) | 35 nM | Recombinant PTEN | [2][7] |
| IC₅₀ (PTEN) | 46 nM | Recombinant PTEN | [5] |
| Effect on Akt Phosphorylation (Ser473 & Thr308) | Dose-dependent increase, saturation at 75 nM | NIH 3T3 and L1 fibroblasts | [1] |
Experimental Protocols
In Vitro PTEN Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound against PTEN using a malachite green-based phosphate (B84403) detection assay with PIP3 as the substrate.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the assay buffer.
-
Add 20 µL of recombinant PTEN protein to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the PIP3 substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to assess the effect of this compound on the viability of cancer cells (e.g., Hep3B).
Materials:
-
Hep3B cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed Hep3B cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the viability of the control-treated cells.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model using Hep3B human hepatocellular carcinoma cells.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Hep3B cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline with 0.5% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor SF1670 augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Technical Guide: VO-Ohpic Trihydrate as a Noncompetitive Inhibitor of PTEN
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of VO-Ohpic trihydrate, a potent, reversible, and noncompetitive inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.
Introduction to PTEN and this compound
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a major tumor suppressor.[1][2] Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2][3] This action directly counteracts the activity of phosphoinositide 3-kinases (PI3K), thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Loss of PTEN function is a common event in a wide range of human cancers.[3]
While loss of PTEN is oncogenic, the targeted inhibition of PTEN is being explored as a therapeutic strategy for conditions that could benefit from elevated PIP3 levels and increased Akt signaling, such as diabetes, wound healing, and neuroprotection.[3]
This compound is a vanadium-based, small-molecule compound identified as a potent and specific inhibitor of PTEN.[3][6][7] It has been characterized as a reversible, noncompetitive inhibitor, making it a valuable tool for studying PTEN function and a potential lead compound for drug development.[3][8][9][10]
Mechanism of Action: Noncompetitive Inhibition
Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds to an allosteric site (a site other than the enzyme's active site).[11] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of noncompetitive inhibition is that the inhibitor has the same affinity for the free enzyme (E) and the enzyme-substrate (ES) complex.[11] This results in a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.[11][12]
Studies have shown that for VO-Ohpic's inhibition of PTEN, both Vmax and Km are affected, which is characteristic of mixed inhibition.[3][8] However, it is frequently described in the literature as noncompetitive, indicating it binds to a site distinct from the catalytic active site.[3][8] The inhibition is fully reversible.[3][8]
Quantitative Data: Inhibitory Potency and Kinetics
This compound demonstrates potent inhibition of PTEN in the low nanomolar range. The inhibitory constants have been determined using both the physiological substrate PIP3 and the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).[3][8]
| Parameter | Value (nM) | Substrate Used | Reference |
| IC₅₀ | 35 ± 2 | PIP₃ | [3][7][13][14] |
| IC₅₀ | 46 ± 10 | OMFP | [3][9][13] |
| Kᵢc (Inhibitor binding to free enzyme) | 27 ± 6 | OMFP | [3][8][13] |
| Kᵢu (Inhibitor binding to ES complex) | 45 ± 11 | OMFP | [3][8][13] |
Effect on Downstream Signaling: The PI3K/Akt Pathway
By inhibiting PTEN, VO-Ohpic prevents the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane. This results in the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway. Increased PIP3 levels recruit and activate kinases such as PDK1 and Akt (also known as Protein Kinase B). Activated (phosphorylated) Akt then proceeds to phosphorylate a host of downstream targets, promoting cell survival, growth, and proliferation.[3] In various cell lines, treatment with VO-Ohpic leads to a dose-dependent increase in the phosphorylation of Akt at key sites like Ser473 and Thr308.[7]
References
- 1. PTEN gene: MedlinePlus Genetics [medlineplus.gov]
- 2. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. apexbt.com [apexbt.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. study.com [study.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Basic Biological Effects of PTEN Inhibition by VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core biological effects of VO-Ohpic trihydrate, a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details the mechanism of action, impact on key signaling pathways, and summarizes quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate the practical application of this compound in research and drug development settings.
Introduction to PTEN and Its Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[1] It functions primarily by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[2] Dysregulation of PTEN function is implicated in a wide range of human diseases, including cancer and metabolic disorders.[3]
This compound is a vanadium-based, small-molecule compound that has emerged as a potent and specific inhibitor of PTEN.[4][5] It has been shown to engage in specific hydrogen bonding and hydrophobic interactions within the enzyme's catalytic site, stabilizing an inactive conformation.[6] By inhibiting PTEN's phosphatase activity, this compound effectively mimics the effects of PI3K activation, leading to a cascade of downstream cellular responses.
Mechanism of Action and Biochemical Data
This compound acts as a reversible and noncompetitive inhibitor of PTEN.[2] This mode of action means that it affects both the Km and Vmax of the enzyme, distinguishing it from competitive inhibitors that only alter the Km.[2] The inhibition is potent, with reported IC50 values in the low nanomolar range.
Quantitative Inhibition Data
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Cell-free assay | [4][5] |
| IC50 | 46 ± 10 nM | Not specified | [7] |
| IC50 | 6.74 µM | In vitro assay with SHP1 as a comparator | [8] |
| Kic (Inhibition constant, competitive) | 27 ± 6 nM | Noncompetitive inhibition model | [2][7] |
| Kiu (Inhibition constant, uncompetitive) | 45 ± 11 nM | Noncompetitive inhibition model | [2][7] |
Note: The significant discrepancy in the IC50 value reported in one study[8] may be attributable to different experimental conditions, such as the presence or absence of reducing agents.
Core Biological Effects
The primary biological consequence of PTEN inhibition by this compound is the activation of the PI3K/Akt signaling pathway. This leads to a variety of downstream effects on cellular processes.
Activation of the PI3K/Akt/mTOR Signaling Pathway
By preventing the dephosphorylation of PIP3, this compound leads to the accumulation of this second messenger at the plasma membrane. This, in turn, recruits and activates Akt (also known as Protein Kinase B) and its downstream effectors, including mTOR (mammalian target of rapamycin).[4][9] This activation has been demonstrated through increased phosphorylation of Akt at Ser473 and Thr308.[10]
Signaling Pathway Diagram
Caption: PTEN inhibition by this compound disrupts the PI3K/Akt pathway.
Cellular Responses
The activation of the PI3K/Akt pathway by this compound triggers a range of cellular responses, which can be context-dependent.
-
Cell Proliferation and Viability: In some cancer cell lines, particularly those with low PTEN expression, this compound has been shown to inhibit cell viability and proliferation.[9][11] This seemingly paradoxical effect may be due to the induction of cellular senescence.[9]
-
Cellular Senescence: Treatment with this compound can induce a state of irreversible growth arrest known as cellular senescence in certain cancer cells.[5][9] This is often accompanied by increased expression of senescence-associated β-galactosidase.[9]
-
Apoptosis: this compound has been demonstrated to protect against apoptosis in some contexts, such as in endplate chondrocytes and in doxorubicin-induced cardiomyopathy.[12][13] This is consistent with the pro-survival role of the Akt pathway.
-
Metabolic Regulation: Inhibition of PTEN by this compound enhances glucose uptake in adipocytes, highlighting its potential relevance in metabolic research and insulin (B600854) signaling.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological effects of this compound.
In Vitro PTEN Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on PTEN phosphatase activity.
Materials:
-
Recombinant human PTEN protein
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate:
-
OMFP (3-O-methylfluorescein phosphate) for a fluorescence-based assay
-
PIP3 for a malachite green-based assay
-
-
Malachite green reagent (for PIP3 assay)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add recombinant PTEN to each well and pre-incubate at room temperature for 10 minutes.[2]
-
Initiate the reaction by adding the substrate (OMFP or PIP3).
-
Incubate at room temperature (for OMFP) or 30°C (for PIP3) for 20 minutes.[2]
-
For the OMFP assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
For the PIP3 assay, stop the reaction by adding the malachite green reagent, incubate for 10 minutes to allow color development, and measure the absorbance at 650 nm.[2]
-
Include controls for background absorbance/fluorescence with VO-Ohpic in the assay buffer without the enzyme.
-
Calculate the percent inhibition and determine the IC50 value using appropriate software.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the downstream effects of PTEN inhibition on the PI3K/Akt signaling pathway in cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control like β-actin.
Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on cell growth.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo) or BrdU incorporation kit
-
Plate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.[4]
-
Treat the cells with a range of concentrations of this compound for 72 hours.[4]
-
If using a BrdU assay, add BrdU 24 hours before the end of the treatment period.[4]
-
At the end of the treatment, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Experimental Workflow Diagram
Caption: A typical workflow for in vitro analysis of this compound effects.
In Vivo Effects
This compound has demonstrated biological activity in various animal models.
-
Tumor Growth Inhibition: In nude mice with Hep3B cell xenografts, this compound significantly inhibited tumor growth.[9][11]
-
Cardioprotection: In a mouse model of myocardial ischemia-reperfusion injury, intraperitoneal injection of VO-Ohpic (10 µg/kg) significantly reduced myocardial infarct size.[7]
-
Tissue Repair: PTEN inhibition has been associated with accelerated wound healing.[3][4]
Conclusion
This compound is a valuable research tool for studying the biological roles of PTEN and the consequences of PI3K/Akt pathway activation. Its potency and specificity make it a suitable compound for both in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of PTEN inhibition in various disease contexts. Further research is warranted to fully elucidate the long-term effects and potential off-target activities of this compound.
References
- 1. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent, selective, and reversible inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1] As a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, PTEN is a key therapeutic target in various diseases, including cancer and diabetes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a description of its impact on cellular signaling pathways.
Physicochemical Properties
This compound is a vanadium-based coordination complex. Its formal chemical name is (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate. The compound presents as a light green to green crystalline solid.[2]
Summary of Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [1] |
| Molecular Weight | 415.20 g/mol | [1] |
| CAS Number | 476310-60-8 | [1] |
| Appearance | Light green to green solid | [2] |
| UV max (λmax) | 303 nm | [3] |
| Purity | >98% | [4] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥121.8 mg/mL | [4] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Storage and Stability
This compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[6]
Synthesis and Characterization
While a detailed step-by-step synthesis protocol is not publicly available in the provided search results, it is referenced as being prepared according to a previously reported procedure in Rosivatz E, et al. ACS Chem Biol. 2006 Dec 15;1(12):780-90.[1][3][7][8][9] The synthesis involves the reaction of a vanadium salt with 3-hydroxypicolinic acid.
Characterization and quality control are typically performed using standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Biological Activity: PTEN Inhibition
This compound is a highly potent inhibitor of the lipid phosphatase activity of PTEN.
In Vitro Activity
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN | [10] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN | [1][2] |
| Inhibition Mode | Noncompetitive, Reversible | [11] | |
| Kic (inhibitor constant, enzyme-inhibitor complex) | 27 ± 6 nM | [2][11] | |
| Kiu (inhibitor constant, enzyme-substrate-inhibitor complex) | 45 ± 11 nM | [2][11] |
Cellular Effects
In cellular assays, this compound treatment leads to:
-
Increased cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
-
Increased phosphorylation of Akt at Ser473 and Thr308.[4]
-
Increased glucose uptake in adipocytes.[3]
-
Inhibition of cell viability and proliferation in certain cancer cell lines.[12]
-
Induction of senescence-associated β-galactosidase activity in Hep3B cells.[12]
Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from the methodology described for characterizing PTEN inhibitors.[11]
-
Reagents:
-
Recombinant human PTEN protein.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT.
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
Add recombinant PTEN to each well of the microtiter plate.
-
Add the diluted this compound to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the OMFP substrate.
-
Monitor the hydrolysis of OMFP to OMF by measuring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Correct for background fluorescence from the buffer and inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Administration in Mice
This protocol is based on studies investigating the in vivo effects of this compound.[2]
-
Animal Model: Male C57BL6 mice.
-
Formulation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Dosage and Administration:
-
Monitoring: Monitor the animals for physiological changes and collect tissues for analysis at the end of the experiment.
Signaling Pathways Affected by this compound
By inhibiting PTEN, this compound activates downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway, and can also influence the ERK1/2 pathway.
PI3K/Akt/mTOR Signaling Pathway
PTEN is a negative regulator of the PI3K/Akt/mTOR pathway.[6] Inhibition of PTEN by this compound leads to the accumulation of PIP3, which in turn activates this signaling cascade.[3]
Caption: PI3K/Akt/mTOR pathway activation by this compound.
ERK1/2 Signaling Pathway
Some studies suggest that PTEN can also negatively regulate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[12] Inhibition of PTEN with this compound has been shown to increase the phosphorylation and activation of ERK1/2 in some cell lines.[12]
Caption: Potential influence of this compound on the ERK1/2 pathway.
Conclusion
This compound is a valuable research tool for studying the roles of PTEN and the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models. Its high potency and selectivity make it a cornerstone for investigations into PTEN-related biology and for the development of novel therapeutic strategies. This guide provides essential physicochemical data and experimental protocols to facilitate its effective use in a research setting.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An update on PTEN modulators – A patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. scispace.com [scispace.com]
- 8. PTEN inhibition enhances sensitivity of ovarian cancer cells to the poly (ADP-ribose) polymerase inhibitor by suppressing the MRE11-RAD50-NBN complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 10. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Use of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] PTEN functions as a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade pivotal in cell growth, proliferation, survival, and metabolism.[4][5] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream effectors such as Akt and mTOR.[1][4] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
This compound is a reversible and non-competitive inhibitor of PTEN.[5][6] It directly targets the enzymatic activity of PTEN, preventing the dephosphorylation of PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2). This leads to the accumulation of PIP3 at the plasma membrane and subsequent activation of the PI3K/Akt signaling pathway. Downstream consequences of PTEN inhibition by this compound include the phosphorylation and activation of Akt, which in turn can phosphorylate a variety of substrates, including mTOR and the transcription factor FoxO3a, to regulate cellular processes.[1][4] In some cellular contexts, PTEN inhibition by VO-Ohpic has also been shown to activate the ERK1/2 pathway.[4][7]
Data Presentation
In Vitro Inhibitory Activity
| Target | Assay System | IC50 | Reference |
| PTEN | Cell-free (PIP3-based) | 35 nM | [1] |
| PTEN | Cell-free (OMFP-based) | 46 ± 10 nM | [2][8] |
| PTEN | Cell-free | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [2][5] |
Cellular Effects of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | PTEN Expression | Effect on Cell Viability (at 120h) | Effect on Senescence | Reference |
| Hep3B | Low | Inhibition | Induction of senescence-associated β-galactosidase activity | [1][4] |
| PLC/PRF/5 | High | Lesser inhibition compared to Hep3B | Lesser induction of senescence | [1][4] |
| SNU475 | Negative | No effect | No induction of senescence | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 415.20 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of DMSO.
-
Gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath to aid dissolution.[9]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on hepatocellular carcinoma cells.[4]
Materials:
-
Cells of interest (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
The following day, prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 72 or 120 hours).[4]
-
At the end of the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Akt and mTOR Phosphorylation
This protocol allows for the assessment of the activation of the PI3K/Akt/mTOR pathway.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PTEN, activating the PI3K/Akt/mTOR pathway.
Experimental Workflow for Assessing Cellular Effects
Caption: Workflow for in vitro analysis of this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Dissolving VO-Ohpic Trihydrate for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3] By inhibiting PTEN's lipid phosphatase activity, this compound effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR cascade.[2] This mechanism of action makes it a valuable tool for studying cellular processes regulated by PTEN, including cell growth, proliferation, and survival.[2][3] Its efficacy has been demonstrated in various in vivo models, including studies on tumor growth suppression and cardioprotection.[1][2][4] This document provides detailed protocols for the dissolution of this compound for use in in vivo experiments, along with relevant solubility data and a diagram of the affected signaling pathway.
Solubility Data
This compound is a crystalline solid that is sparingly soluble in water but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[2][5][6] For in vivo applications, it is typically formulated using a co-solvent system to ensure complete dissolution and bioavailability. Below is a summary of its solubility in various solvents.
| Solvent/Vehicle System | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[5][7] | 120.42 mM[5][7] | Hygroscopic DMSO can impact solubility; use freshly opened DMSO.[5] |
| DMSO | >10 mM[1] | >10 mM[1] | - |
| DMSO | Soluble to 25 mM | 25 mM | - |
| DMSO | 72 mg/mL[2] | 173.41 mM[2] | Moisture-absorbing DMSO reduces solubility.[2] |
| Water | < 0.1 mg/mL (insoluble)[5][7] | - | Insoluble.[2][5][6] |
| Ethanol | Insoluble[2][6] | - | Insoluble.[2][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5][7] | 6.02 mM[5][7] | Results in a clear solution.[5][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5][7] | 6.02 mM[5][7] | Results in a clear solution.[5][7] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final dosing concentration with a suitable vehicle.
Materials:
-
This compound powder
-
Anhydrous/freshly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming at 37°C for 10 minutes or brief sonication can be used to aid dissolution.[1][8]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Preparation of Dosing Solutions for In Vivo Administration
For in vivo experiments, the DMSO stock solution must be diluted with a vehicle that is well-tolerated by the animals. Below are two recommended protocols for preparing dosing solutions. The final concentration of DMSO should be kept low, typically below 10% for normal mice and below 2% for sensitive strains like nude mice.[8]
Protocol 1: Co-Solvent Formulation (PEG300, Tween-80, Saline)
This formulation is suitable for achieving a clear solution for injection.
Materials:
-
This compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a final solution of ≥ 2.5 mg/mL): [5][7]
-
Add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, you would typically start with a more concentrated DMSO stock and dilute it accordingly to maintain the specified vehicle component percentages. If starting with a 25 mg/mL DMSO stock, you would take 100 µL of the stock and add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Vortex the final solution to ensure homogeneity.
-
It is recommended to prepare this working solution fresh on the day of use.[5]
Protocol 2: SBE-β-CD Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to improve solubility and is another option for creating a clear solution.
Materials:
-
This compound DMSO stock solution
-
20% SBE-β-CD in Saline
-
Sterile tubes
Procedure (for a final solution of ≥ 2.5 mg/mL): [5][7]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Add the 20% SBE-β-CD in saline solution to make up 90% of the final volume.
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
This working solution should also be prepared fresh for immediate use.[5]
Signaling Pathway and Experimental Workflow
PTEN Signaling Pathway
This compound inhibits PTEN, which is a phosphatase that dephosphorylates PIP3 to PIP2. By inhibiting PTEN, VO-Ohpic increases the levels of PIP3, leading to the activation of Akt and its downstream targets, which promote cell survival and proliferation.[1][2][4]
Caption: PTEN signaling pathway inhibited by this compound.
In Vivo Dosing Experimental Workflow
A typical workflow for an in vivo experiment involving the administration of this compound is outlined below.
Caption: General workflow for in vivo experiments with this compound.
Conclusion
The successful in vivo application of this compound is critically dependent on its proper dissolution and formulation. The protocols outlined in this document provide robust methods for preparing dosing solutions that have been successfully used in preclinical research. Researchers should carefully consider the solubility characteristics and choose the most appropriate vehicle for their specific experimental needs, paying close attention to the final concentration of co-solvents to ensure animal welfare and data reliability.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
Application of VO-Ohpic Trihydrate in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate, also known as hydroxy(oxo)vanadium 3-hydroxypyridine-2-carboxylic acid trihydrate, is a potent and specific small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2]. PTEN is a crucial phosphatase that counteracts the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival[3]. In many cancers, the PTEN gene is mutated or deleted, leading to uncontrolled cell growth. By inhibiting PTEN, this compound can paradoxically induce anti-cancer effects in certain contexts, such as in cells with low PTEN expression, by triggering cellular senescence[4]. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies.
Mechanism of Action
This compound is a noncompetitive inhibitor of PTEN's lipid phosphatase activity, with reported IC50 values in the nanomolar range[1][3][5][6]. Inhibition of PTEN leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins, most notably AKT[3]. The activation of the AKT pathway can have various cellular outcomes depending on the cellular context. In some cancer cells with low PTEN expression, sustained activation of this pathway by this compound can trigger a form of cellular senescence known as PTEN-loss-induced cellular senescence (PICS), thereby halting tumor progression[4][7].
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (nM) | Effect | Reference |
| Hep3B | Hepatocellular Carcinoma | Low Expression | Not explicitly stated, but effective at 500 nM | Inhibited cell viability, proliferation, and colony formation; induced senescence and G2/M arrest | [4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High Expression | Less responsive than Hep3B | Minor inhibition of cell viability and proliferation | [4] |
| SNU475 | Hepatocellular Carcinoma | Negative | Not responsive | No effect on cell viability, proliferation, or senescence | [4] |
| MDA PCa-2b | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth in xenografts | [2] |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | Concentration | Duration | Downstream Target | Effect | Reference |
| Hep3B | 500 nM | 72 hours | p-AKT, p-ERK1/2 | Increased levels | [4] |
| PLC/PRF/5 | 500 nM | 72 hours | p-AKT, p-ERK1/2 | Increased levels | [4] |
| SNU475 | 500 nM | 72 hours | p-AKT, p-ERK1/2 | Increased levels | [4] |
| NIH 3T3 | 75 nM | Not specified | p-AKT (Ser473 & Thr308) | Increased phosphorylation | [2] |
| L1 Fibroblasts | 75 nM | Not specified | p-AKT (Ser473 & Thr308) | Increased phosphorylation | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (BrdU Incorporation)
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation[1].
Materials:
-
Cancer cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add BrdU to the wells 24 hours before the end of the treatment period.
-
At the end of the 72-hour incubation, fix the cells and perform the immunoassay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol is based on the methodology used to assess the activation of PTEN-regulated proteins[4].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-p-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 500 nM) for the desired time (e.g., 72 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is derived from studies examining the effect of this compound on the cell cycle[4].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 500 nM) for 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for in vitro studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN Inhibition in Human Disease Therapy | MDPI [mdpi.com]
Investigating Apoptosis and Cell Cycle Arrest with VO-Ohpic Trihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog)[1][2][3][4][5]. PTEN functions as a lipid phosphatase, antagonizing the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and apoptosis[6]. By inhibiting PTEN, this compound leads to the activation of Akt and its downstream signaling cascades[2][3][7]. This modulation of the PTEN/Akt pathway makes this compound a valuable tool for investigating fundamental cellular processes and for potential therapeutic development.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on apoptosis and cell cycle arrest. The provided methodologies are based on established research and are intended to guide researchers in designing and executing experiments to elucidate the cellular responses to PTEN inhibition by this compound.
Mechanism of Action: The PTEN/Akt Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of PTEN. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, influencing a variety of cellular functions.
Caption: PTEN/Akt signaling pathway modulated by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PTEN Inhibition) | 35 nM | Cell-free assay | [2][4] |
| IC50 (PTEN Inhibition) | 46 ± 10 nM | Cell-free assay | [1] |
| Kic (Inhibition Constant) | 27 ± 6 nM | Recombinant PTEN | [1][6] |
| Kiu (Inhibition Constant) | 45 ± 11 nM | Recombinant PTEN | [1][6] |
Table 2: Cellular Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Hep3B | Control | ND | ND | ND | [8] |
| Hep3B | 500 nM VO-Ohpic (72h) | ND | ND | Accumulation | [8] |
| PLC/PRF/5 | Control | No Change | No Change | No Change | [8] |
| PLC/PRF/5 | 500 nM VO-Ohpic (72h) | No Change | No Change | No Change | [8] |
| SNU475 | Control | No Change | No Change | No Change | [8] |
| SNU475 | 500 nM VO-Ohpic (72h) | No Change | No Change | No Change | [8] |
| ND: Not Determined in the cited literature. |
Experimental Protocols
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][3].
-
Treatment: Dilute the stock solution of this compound in complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle[8][9].
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission at approximately 617 nm. Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the PTEN/Akt pathway and cell cycle/apoptosis regulation.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p21, cleaved caspase-3, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Collect both floating and adherent cells as described in Protocol 2, step 1.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
This compound is a powerful research tool for dissecting the complex roles of the PTEN/Akt signaling pathway in cell fate decisions. The provided protocols offer a starting point for investigating its effects on apoptosis and cell cycle progression. It is important to note that the cellular response to PTEN inhibition can be highly context-dependent, varying with cell type, PTEN expression levels, and the presence of other genetic alterations[8]. Therefore, careful experimental design and comprehensive analysis are crucial for interpreting the results obtained with this inhibitor. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing OMFP as a Substrate in VO-Ohpic Trihydrate PTEN Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade pivotal for cell growth, proliferation, and survival.[1][2][3] The lipid phosphatase activity of PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity.[3][4] Dysregulation of the PTEN/PI3K/Akt pathway is implicated in a multitude of human cancers, making PTEN a significant therapeutic target.[1][3]
VO-Ohpic trihydrate has emerged as a potent and reversible, non-competitive inhibitor of PTEN.[5][6] This vanadium-based compound has demonstrated significant inhibitory effects on PTEN activity in the low nanomolar range.[5][7] For the in vitro characterization of PTEN inhibitors like this compound, a robust and sensitive assay is paramount. 3-O-methylfluorescein phosphate (B84403) (OMFP) is a fluorogenic substrate that has been validated as a suitable tool for measuring PTEN activity and its inhibition.[5][8] Upon dephosphorylation by a phosphatase, OMFP is converted to the highly fluorescent 3-O-methylfluorescein, providing a readily detectable signal.[9][10]
These application notes provide a detailed protocol for a PTEN inhibition assay using OMFP as a substrate and this compound as the inhibitor. The included data and visualizations will aid researchers in the setup and execution of this assay for the screening and characterization of potential PTEN inhibitors.
Data Presentation
Quantitative Data Summary for this compound Inhibition of PTEN
| Parameter | Value | Substrate Used | Reference |
| IC50 | 46 ± 10 nM | OMFP | [5][7] |
| IC50 | 35 ± 2 nM | PIP3 | [7][11] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | [5][7] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [5][7] |
Note: The comparable IC50 values obtained with both the artificial substrate OMFP and the physiological substrate PIP3 validate the use of OMFP for PTEN inhibition studies.[5]
Signaling Pathway
The PTEN/PI3K/Akt signaling pathway is a crucial regulator of cellular processes. PTEN acts as a gatekeeper by dephosphorylating PIP3, thus preventing the downstream activation of Akt and subsequent signaling cascades that promote cell survival and proliferation. This compound inhibits PTEN, leading to an accumulation of PIP3 and activation of the Akt pathway.
Caption: PTEN Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay using OMFP
This protocol outlines a fluorometric assay to determine the inhibitory effect of this compound on recombinant PTEN enzyme activity using OMFP as a substrate. The assay measures the increase in fluorescence resulting from the dephosphorylation of OMFP.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 20 mM Bis-Tris (pH 6.0), 150 mM NaCl, 1 mM DTT, 0.005% Tween-20[12]
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well or 384-well microplates[8]
-
Fluorescence plate reader with excitation/emission wavelengths of ~485 nm and ~525 nm, respectively[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[13]
-
Prepare a stock solution of OMFP in DMSO and dilute in assay buffer to the desired final concentration. A concentration around the Km value for PTEN is often a good starting point.[14]
-
Dilute the recombinant PTEN enzyme in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to ensure linear reaction kinetics over the desired time course.
-
-
Assay Protocol:
-
Add 25 µL of the diluted this compound solutions (or vehicle control) to the wells of the microplate.
-
Add 25 µL of the diluted PTEN enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[5][13]
-
Initiate the enzymatic reaction by adding 50 µL of the OMFP substrate solution to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, and then read the fluorescence.
-
Include appropriate controls:
-
No enzyme control (assay buffer + OMFP) to determine background fluorescence.
-
No inhibitor control (PTEN + OMFP + vehicle) to determine 100% enzyme activity.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the PTEN inhibition assay workflow.
Caption: Experimental Workflow for PTEN Inhibition Assay.
Conclusion
The use of OMFP as a substrate provides a sensitive and reliable method for assessing the inhibitory potential of compounds targeting PTEN. The protocol detailed herein, in conjunction with the provided data and pathway information, offers a comprehensive guide for researchers investigating PTEN inhibitors such as this compound. This assay can be readily adapted for high-throughput screening to identify and characterize novel PTEN modulators for therapeutic development.
References
- 1. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 14. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting VO-Ohpic trihydrate solubility issues in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Solubility and Formulation FAQs
Q1: What are the solubility properties of this compound in common laboratory solvents?
A1: The solubility of this compound varies significantly across different solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions and ethanol.[1][2][3] Below is a summary of its solubility:
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (120.42 mM)[1] | Some sources report solubility up to 83 mg/mL.[3][4][5] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1][3][4] |
| PBS (pH 7.2) | 1 mg/mL[6] | |
| Water | < 0.1 mg/mL (insoluble)[1][2] | |
| Ethanol | Insoluble[3][4][5] or < 1 mg/mL (slightly soluble)[7] |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[8][9] Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous solution, perform serial dilutions. First, create an intermediate dilution of your stock in a smaller volume of the aqueous buffer or medium. Mix thoroughly, and then add this to the final volume. This gradual change in solvent polarity can help keep the compound in solution.[10]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, to maintain the solubility of the compound without causing cellular toxicity.[8]
-
Rapid Mixing: Add the DMSO stock to your aqueous solution while gently vortexing or swirling. This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[10]
-
Pre-warmed Media: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.[10]
-
Sonication: If precipitation still occurs, brief sonication in a water bath can help to redissolve the compound.[11][12]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve organic compounds. Always use fresh, high-purity, anhydrous DMSO.[1][3][4]
-
Gentle Warming: Warm the solution gently in a 37°C water bath for 10-15 minutes. This can help increase the solubility.[11]
-
Sonication: Use a bath sonicator to break up any small aggregates of the powder and facilitate dissolution.[11][12]
-
Vortexing: Vortex the solution vigorously for several minutes to ensure thorough mixing.
Q4: How should I prepare a stock solution of this compound and how should it be stored?
A4: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution. Store these aliquots at -20°C or -80°C.[1][2] For short-term storage (up to one month), the stock solution can be kept at -20°C.[1]
Q5: What is a recommended formulation for in vivo studies with this compound?
A5: For in vivo experiments, a common formulation to improve the solubility and bioavailability of poorly water-soluble compounds is a mixture of solvents and surfactants. One suggested formulation for this compound is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
This formulation can achieve a concentration of 1 mg/mL, and sonication is recommended to ensure the compound is fully dissolved.[7] Another approach for in vivo administration in mice has been intraperitoneal (i.p.) injection, with dosages around 10 µg/kg.[7][11]
Experimental Protocol and Troubleshooting
Q6: Can you provide a detailed protocol for a PTEN inhibition assay using this compound?
A6: Yes, here is a detailed protocol for an in vitro PTEN inhibition assay using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).[13]
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT
-
High-purity, anhydrous DMSO
-
96-well black plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in 1% DMSO to achieve the desired final concentrations for the assay.
-
-
Pre-incubation:
-
In the wells of a 96-well plate, add the desired amount of recombinant PTEN enzyme.
-
Add the different concentrations of the this compound dilutions to the wells containing the enzyme.
-
Include a control with PTEN and 1% DMSO (no inhibitor).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Prepare a stock solution of OMFP in DMSO and dilute it further in the assay buffer.
-
Add the OMFP substrate to all wells to start the enzymatic reaction.
-
-
Measure fluorescence:
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Q7: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A7: Inconsistent results in cell-based assays are often linked to the poor aqueous solubility of the compound. Here are some potential causes and troubleshooting steps:
-
Precipitation in Culture Media: As discussed in Q2, this compound can precipitate when diluted in cell culture medium. Visually inspect your culture plates under a microscope for any signs of compound precipitation after adding it to the wells. If you observe precipitates, you will need to optimize your dilution method.
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in solution will be lower than intended, leading to variable and inaccurate results.
-
DMSO Toxicity: While DMSO is a common solvent, high concentrations can be toxic to cells. Ensure your final DMSO concentration is kept at a non-toxic level, typically below 0.1% to 0.5%, and that your vehicle control experiments use the same final DMSO concentration.
-
Compound Stability: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
To troubleshoot, it is recommended to perform a solubility test of this compound in your specific cell culture medium before conducting your experiments. This will help you determine the maximum soluble concentration under your experimental conditions.
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for troubleshooting solubility issues.
Caption: PI3K/Akt/mTOR signaling pathway with PTEN inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VO-Ohpic Trihydrate Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, reversible inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog).[1][2][3] PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, survival, and metabolism.[4][5] this compound stabilizes the inactive conformation of PTEN, effectively blocking its enzymatic activity.[4] This inhibition leads to an increase in intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins such as Akt, mTOR, and ERK.[6][7]
Q2: What are the common applications of this compound in cell culture?
This compound is widely used in cell culture to study the biological roles of the PTEN/PI3K/Akt signaling pathway. Common applications include:
-
Investigating the effects of PTEN inhibition on cell proliferation, survival, and apoptosis.[8]
-
Studying cellular senescence and its role in cancer.[7]
-
Elucidating the mechanisms of drug resistance in cancer cells.[7]
-
Exploring the role of PTEN in various diseases, including cancer, diabetes, and neurodegenerative disorders.[2]
Q3: What are the solubility and storage recommendations for this compound?
Proper handling and storage of this compound are crucial for maintaining its activity.
| Solvent | Solubility |
| DMSO | Soluble to ≥ 50 mg/mL.[6] It is recommended to use fresh, anhydrous DMSO to avoid reduced solubility.[8] |
| Water | Insoluble or slightly soluble (< 0.1 mg/mL).[6][9] |
| Ethanol | Insoluble or slightly soluble (< 1 mg/mL).[9] |
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6][10]
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity or cell death after treating my cells with this compound.
Possible Causes and Solutions:
-
Concentration is too high: The optimal concentration of this compound is highly cell-type dependent. A concentration that is effective in one cell line may be toxic to another.
-
Solution: Perform a dose-response experiment (e.g., using a range of concentrations from 10 nM to 10 µM) to determine the optimal, non-toxic concentration for your specific cell line. An MTT or similar cell viability assay can be used for this purpose.
-
-
Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%. Prepare a vehicle control (medium with the same final DMSO concentration as your treatment group) to distinguish between the effects of the inhibitor and the solvent.
-
-
Off-target effects: While considered selective, at high concentrations, this compound may have off-target effects that contribute to cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiment. Consider using a second, structurally different PTEN inhibitor as a control to confirm that the observed effects are due to PTEN inhibition.
-
-
Cellular sensitivity: Some cell lines are inherently more sensitive to the inhibition of the PI3K/Akt pathway.
-
Solution: If your cells are particularly sensitive, consider shorter incubation times.
-
Problem 2: I am not observing any effect (or a weak effect) of this compound on my cells.
Possible Causes and Solutions:
-
Concentration is too low: The effective concentration can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and then narrow it down based on the initial results.
-
-
Incorrect preparation or storage of the inhibitor: Improper handling can lead to degradation of the compound.
-
Solution: Follow the recommended solubility and storage guidelines strictly. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Short incubation time: The effects of PTEN inhibition on downstream signaling and cellular phenotypes may take time to become apparent.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal incubation time for your desired readout. For signaling events like Akt phosphorylation, shorter incubation times (e.g., 30 minutes to 2 hours) may be sufficient. For assays like cell proliferation, longer incubation times (e.g., 24-72 hours) are typically required.
-
-
Low PTEN expression in your cell line: The effect of a PTEN inhibitor will be less pronounced in cells that have low or no endogenous PTEN expression.
-
Solution: Confirm the PTEN expression status of your cell line using Western blotting or IHC.[11] If PTEN levels are low, consider using a different cell model or a positive control cell line with known high PTEN expression.
-
-
Inhibitor instability in culture medium: Small molecule inhibitors can become inactive in serum-containing medium over time.
-
Solution: For long-term experiments (e.g., > 24 hours), consider replacing the medium with fresh inhibitor-containing medium every 24 hours.[12]
-
Experimental Protocols
1. Protocol for Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for a specific biological endpoint, such as cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of Inhibitor Dilutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of dilutions in your complete cell culture medium to achieve final concentrations ranging from, for example, 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 48-72 hours for a cell viability assay).
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus the log of the inhibitor concentration. Use a suitable software to calculate the IC50 value.
2. Protocol for Assessing PTEN Inhibition via Western Blotting for p-Akt
This protocol describes how to confirm the activity of this compound by measuring the phosphorylation of Akt, a key downstream target of PTEN.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the dose-response assay) for a specific time (e.g., 1 hour). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative increase in Akt phosphorylation upon treatment with this compound.
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for a weak or no inhibitor effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"impact of reducing agents on the stability and activity of VO-Ohpic trihydrate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VO-Ohpic trihydrate in experimental settings. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and optimal activity of this potent PTEN inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or No PTEN Inhibition | Incorrect Storage: Improper storage can lead to degradation of the compound. | Store the solid compound at -20°C for up to 3 years. For stock solutions, store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Compound Precipitation: Precipitation of this compound out of the solution will lower its effective concentration. | Ensure the final DMSO concentration in your aqueous buffer is low (typically <1%). If precipitation is suspected, sonication can help redissolve the compound. For in vivo studies, consider using co-solvents like PEG300 and Tween-80.[2] | |
| Suboptimal Assay Conditions: The concentration of the inhibitor and incubation time may not be optimal for your specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. Incubation times can range from 30 minutes for short-term signaling studies to 24 hours or more for cell proliferation assays. | |
| Inconsistent Results Between Experiments | Variability in Solution Preparation: Inconsistent preparation of stock and working solutions can lead to variability. | Always use fresh, high-quality DMSO to prepare stock solutions as moisture-absorbing DMSO can reduce solubility.[1] Prepare working solutions fresh for each experiment. |
| Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect experimental outcomes. | Standardize your cell culture protocols to ensure consistency across experiments. | |
| Unexpected Cellular Effects | Off-Target Inhibition: At higher concentrations, this compound may inhibit other phosphatases. | Be aware of potential off-target effects on phosphatases like SHP1.[3] It is advisable to use the lowest effective concentration determined from your dose-response experiments. |
| Activation of Other Signaling Pathways: Inhibition of PTEN can lead to the activation of downstream pathways such as ERK1/2, which may produce complex cellular responses.[4] | When interpreting your results, consider the broader impact of PTEN inhibition on cellular signaling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO at concentrations of 72 mg/mL (173.41 mM) or higher.[1] It is insoluble in water and ethanol.[1] For aqueous-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it into your assay buffer.
Q2: How should I store this compound?
A2: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: Will reducing agents like DTT or β-mercaptoethanol affect the stability and activity of this compound?
A3: While some vanadium-based compounds are sensitive to thiol reducing agents, the inhibitory activity of this compound on PTEN is not significantly affected by the presence of 2 mM DTT.[3] This makes it a robust inhibitor for use in experimental conditions that require the presence of reducing agents to maintain the activity of other components, such as enzymes.
Q4: What are the known IC50 values for this compound?
A4: The IC50 of this compound for PTEN inhibition has been reported to be in the low nanomolar range. Different studies have reported values of 35 nM and 46 ± 10 nM.[2][5]
Q5: Are there any known off-target effects of this compound?
A5: Studies have shown that this compound may inhibit other phosphatases, such as SHP1, with an IC50 of 975 nM.[3] To minimize off-target effects, it is recommended to use the lowest possible concentration of the inhibitor that achieves the desired level of PTEN inhibition in your specific experimental system. One study also noted that this compound did not have a significant effect on PTP1B.[4]
Q6: What are the visual characteristics of this compound?
A6: this compound is a light green to green solid.[2] Any significant change in color in the solid form or in solution may indicate degradation, and the compound should be discarded.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PTEN) | 35 nM | [2] |
| 46 ± 10 nM | [2][5] | |
| Inhibition Constants | Kic: 27 ± 6 nM | [2][5] |
| Kiu: 45 ± 11 nM | [2][5] | |
| Solubility in DMSO | ≥ 72 mg/mL (173.41 mM) | [1] |
| Storage (Solid) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C | [1] |
| 1 month at -20°C | [1][2] |
Experimental Protocols
In Vitro PTEN Inhibition Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.
-
Prepare serial dilutions of the this compound stock solution in your assay buffer.
-
The assay buffer should be appropriate for PTEN activity (e.g., containing Tris-HCl, DTT).
-
-
Enzyme Inhibition:
-
Pre-incubate recombinant PTEN enzyme with varying concentrations of this compound for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add the PTEN substrate (e.g., PIP3) to initiate the enzymatic reaction.
-
-
Detection of Activity:
-
Measure the amount of product formed using a suitable detection method, such as a malachite green-based phosphate (B84403) detection assay.
-
-
Data Analysis:
-
Calculate the percentage of PTEN inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of p-AKT Levels
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Incubate the membrane with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.
-
Visualizations
Caption: The inhibitory effect of this compound on the PTEN/PI3K/AKT signaling pathway.
Caption: A general experimental workflow for assessing the activity of this compound.
Caption: A decision tree for troubleshooting suboptimal results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
"potential off-target effects of VO-Ohpic trihydrate on other phosphatases"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VO-Ohpic trihydrate on various phosphatases. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is the Phosphatase and Tensin Homolog (PTEN). It is a potent inhibitor with reported IC50 values in the low nanomolar range, typically around 35-46 nM.[1][2][3][4] This inhibition leads to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[4]
Q2: What is known about the selectivity of this compound against other phosphatases?
A2: this compound has been shown to be highly selective for PTEN over several other phosphatases. For instance, its inhibitory activity against cysteine-based phosphatases like SopB, myotubularin (MTM), PTPβ, and SAC1 is significantly lower, with IC50 values in the high nanomolar to micromolar range.[5] It has been reported that protein tyrosine phosphatases (PTPs) are generally inhibited in the high micromolar range.[6]
Q3: I have seen conflicting IC50 values for this compound against PTEN and other phosphatases in the literature. How should I interpret this?
A3: It is not uncommon to encounter variability in reported IC50 values between different studies. Several factors can contribute to these discrepancies:
-
Assay Conditions: Differences in buffer composition, pH, temperature, substrate concentration, and the presence of reducing agents like DTT can all influence the apparent potency of an inhibitor.
-
Enzyme and Substrate Source: The purity and source of the recombinant phosphatase, as well as the type of substrate used (e.g., a synthetic substrate like OMFP vs. the physiological substrate PIP3), can affect the results.[6]
-
Inhibitor Quality: The purity and handling of the this compound compound itself can impact its activity.
It is crucial to carefully consider the specific experimental conditions reported in each study. For your own experiments, it is recommended to determine the IC50 value in your specific assay system as a baseline.
Q4: My cells are showing unexpected toxicity after treatment with this compound. What could be the cause?
A4: While this compound is generally considered selective, off-target effects, especially at higher concentrations, could contribute to cytotoxicity. Consider the following:
-
Concentration: Are you using a concentration of this compound that is significantly higher than its IC50 for PTEN? High concentrations are more likely to inhibit other phosphatases or cellular targets.
-
Cell Type Dependence: The cellular context matters. The expression levels of PTEN and other potentially sensitive phosphatases can vary between cell lines, leading to different responses.
-
Off-Target Inhibition: Inhibition of other critical phosphatases, even to a lesser extent, could disrupt essential cellular signaling pathways and lead to toxicity.
To troubleshoot, perform a dose-response curve to determine the optimal concentration for your cell line and experiment. You can also use the experimental protocols provided below to assess the phosphorylation status of key nodes in other signaling pathways to identify potential off-target effects.
Q5: I am not observing the expected increase in Akt phosphorylation after treating my cells with this compound. What should I do?
A5: This could be due to several reasons:
-
PTEN Status of Your Cells: Confirm that your cells express functional PTEN. Cells that are PTEN-null will not respond to a PTEN inhibitor.
-
Inhibitor Activity: Ensure that your this compound is active. Prepare fresh stock solutions and handle them as recommended by the supplier.
-
Experimental Conditions: Check your treatment time and concentration. A time-course and dose-response experiment can help optimize these parameters. Also, ensure your cell lysis and Western blotting procedures are optimized to detect changes in protein phosphorylation.
-
Feedback Mechanisms: Cellular signaling pathways have complex feedback loops. Prolonged inhibition of PTEN might activate compensatory mechanisms that dampen the Akt phosphorylation signal.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against PTEN and a selection of other phosphatases. This data can help in designing experiments and interpreting results related to the inhibitor's selectivity.
| Phosphatase | IC50 (nM) | Fold Selectivity vs. PTEN (approx.) | Reference |
| PTEN | 35 - 46 | - | [1] |
| SopB | 588 | ~13-17x | [5] |
| Myotubularin (MTM) | 4,030 | ~88-115x | [5] |
| PTPβ | 57,500 | ~1250-1640x | [5] |
| SAC1 | >10,000 | >217-285x | [5] |
| SHP1 | 975 | ~21-28x | [7] |
Note: There is a conflicting report suggesting a much weaker inhibition of PTEN (IC50 of 6.74 µM) and a more potent inhibition of SHP1 (IC50 of 975 nM) under specific assay conditions.[7] This highlights the importance of considering the experimental setup when comparing inhibitor potencies.
Experimental Protocols
1. In Vitro Phosphatase Activity Assay (Generic Protocol)
This protocol can be adapted to determine the IC50 of this compound against various phosphatases using a colorimetric or fluorometric substrate.
-
Materials:
-
Recombinant phosphatase of interest
-
Appropriate phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for PTPs, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for a more general screen)
-
Assay buffer (specific to the phosphatase)
-
This compound
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of the recombinant phosphatase to each well of the 96-well plate, except for the negative control wells.
-
Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the optimal temperature for the phosphatase for 10-15 minutes.
-
Initiate the reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate for a defined period (e.g., 15-60 minutes) at the optimal temperature.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
-
2. Western Blot Analysis of Akt and ERK Phosphorylation
This protocol allows for the assessment of on-target (p-Akt) and potential off-target (p-ERK) effects of this compound in a cellular context.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal and perform densitometric analysis to quantify the changes in protein phosphorylation.
-
Visualizations
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing potential off-target effects.
Caption: Troubleshooting guide for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VO-OHpic | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of VO-Ohpic Trihydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of VO-Ohpic trihydrate, a potent and selective PTEN inhibitor. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C under desiccating conditions.[1][2] Following these conditions, the compound has been reported to be stable for at least three to four years.[1][2][3] For shorter periods, storage at 4°C is possible for up to two years.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for immediate use, particularly for in vivo studies.[4] If short-term storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[3][4] Long-term storage of solutions is generally not advised.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS, pH 7.2).[2][5] For cellular assays, stock solutions are typically prepared in DMSO. For in vivo applications, further dilution in aqueous buffers or formulation with co-solvents is common.
Q4: I'm observing precipitation when preparing my this compound solution. What should I do?
A4: Precipitation can occur, especially when preparing higher concentration solutions or diluting a DMSO stock into an aqueous buffer. To aid dissolution, you can gently warm the solution to 37°C for about 10 minutes or use an ultrasonic bath.[5] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C under desiccating conditions. Prepare solutions fresh before each experiment. For stock solutions, aliquot and store at -80°C for no longer than six months.[4] |
| Low or no compound activity | Poor solubility or precipitation in the assay buffer. | Confirm the final concentration of DMSO or other organic co-solvents is compatible with your experimental system. Use sonication or gentle warming to ensure complete dissolution.[4][5] Consider pre-incubating the compound with the enzyme for 10 minutes before starting the reaction, as this has been noted in kinase assays.[1][6] |
| Difficulty dissolving the compound | Use of old or hydrated DMSO. | Use fresh, high-quality, anhydrous DMSO. Moisture absorbed by DMSO can significantly decrease the solubility of this compound.[3] |
Stability Data Summary
The stability of this compound varies significantly between its solid form and when in solution. The following table summarizes the available data:
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| Solid (Powder) | -20°C | 3 years | [1][3] |
| Solid (Powder) | 4°C | 2 years | [1] |
| In Solvent | -80°C | 1 year | [3] |
| In Solvent | -80°C | 6 months | [4] |
| In Solvent | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 415.20 g/mol ), add approximately 240.8 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (37°C) to ensure complete dissolution.[5]
-
For storage, aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: General Kinase Assay for PTEN Inhibition
This protocol is a general guideline based on literature.[1][6] Specific concentrations and incubation times may require optimization for your particular assay.
-
Prepare a reaction buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT).
-
In a microplate, add the desired concentration of this compound (diluted from a DMSO stock) to the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Add the PTEN enzyme to the wells containing the inhibitor and buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.[1][6]
-
Initiate the reaction by adding the substrate (e.g., OMFP or PIP3).
-
Monitor the reaction progress using a suitable detection method (e.g., fluorescence for OMFP hydrolysis or a malachite green assay for phosphate (B84403) release).
-
Include appropriate controls, such as a no-inhibitor control (vehicle only) and a no-enzyme control.
Visualizations
References
"how to minimize VO-Ohpic trihydrate precipitation in stock solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. Our goal is to help you minimize precipitation in your stock solutions and ensure the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using anhydrous (water-free) DMSO of high purity. This compound, like many vanadium complexes, can be susceptible to hydrolysis, and the presence of water can lead to the formation of less soluble species. DMSO is hygroscopic and readily absorbs moisture from the air; therefore, using a fresh, sealed bottle is crucial.
If you are using high-quality anhydrous DMSO and still face issues, you can try the following:
-
Warming: Gently warm the solution in a water bath at 37°C for 10-15 minutes.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally high. For a summary of reported solubility data, please refer to the table below. It's important to note that the actual solubility can vary slightly between batches.
Q3: My this compound stock solution in DMSO appears cloudy or has visible precipitate after storage. What is the cause and how can I prevent it?
A3: Cloudiness or precipitation in a DMSO stock solution of this compound upon storage can be attributed to a few key factors:
-
Water Contamination: As mentioned, DMSO can absorb moisture over time, leading to hydrolysis of the vanadium complex and subsequent precipitation.
-
Concentration Exceeding Solubility Limit: If the stock solution is prepared at a concentration close to its solubility limit, temperature fluctuations during storage (e.g., repeated freeze-thaw cycles) can cause the compound to precipitate out.
-
Improper Storage Temperature: For long-term stability, it is recommended to store stock solutions at -80°C. Storage at -20°C is suitable for shorter periods.[2]
To prevent precipitation during storage:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.
-
Aliquot: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.
-
Proper Sealing: Ensure the storage vials are tightly sealed to minimize moisture absorption.
-
Optimal Storage Temperature: Store aliquots at -80°C for long-term use.[2]
Q4: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I avoid this?
A4: This is a common phenomenon known as "salting out" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The key is to control the dilution process to avoid a sudden change in the solvent environment.
Here are some strategies to minimize precipitation upon dilution:
-
Serial Dilution: Instead of a single-step dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Stirring/Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring or vortexing. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Pre-warmed Media: If applicable to your experiment, using pre-warmed (e.g., 37°C) aqueous buffer or media can sometimes improve solubility.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (ideally ≤ 0.5%) that is compatible with your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible solid particles or cloudiness in the DMSO stock solution upon preparation. | 1. Concentration exceeds solubility limit.2. Hygroscopic DMSO was used.3. Insufficient dissolution time/energy. | 1. Prepare a more dilute stock solution.2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.3. Gently warm the solution to 37°C and/or sonicate for 10-15 minutes. |
| Precipitate forms in the DMSO stock solution during storage. | 1. Moisture absorption by DMSO.2. Temperature fluctuations (freeze-thaw cycles).3. Storage at an inappropriate temperature. | 1. Ensure vials are tightly sealed. Prepare fresh stock with anhydrous DMSO if necessary.2. Aliquot the stock solution into smaller volumes for single use.3. Store for long-term at -80°C and short-term at -20°C.[2] |
| Precipitate forms immediately upon dilution into aqueous buffer or media. | 1. "Salting out" due to rapid solvent change.2. The final concentration in the aqueous solution exceeds its solubility limit.3. pH of the aqueous buffer is unfavorable for solubility. | 1. Perform serial dilutions. Add the DMSO stock dropwise while stirring.2. Lower the final working concentration of this compound.3. Empirically test different pH values for your buffer to find the optimal range for solubility. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | >10 mM | [1] |
| DMSO | ≥50 mg/mL (120.42 mM) | MedchemExpress |
| DMSO | ≥121.8 mg/mL | [1] |
| DMSO | 83 mg/mL (199.9 mM) | [3] |
| DMSO | >10 mg/mL | [4] |
| DMSO | 4.16 mg/mL (10.02 mM) | [5] |
| Water | Insoluble or < 0.1 mg/mL | MedchemExpress,[3] |
| Ethanol | ≥45.8 mg/mL (with ultrasonic) | [1] |
| Ethanol | Insoluble | [3] |
| PBS (pH 7.2) | 1 mg/ml | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 415.2 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-weigh the Compound: In a sterile microcentrifuge tube, weigh out 4.152 mg of this compound.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolution:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure (for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of the pre-warmed aqueous buffer into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Immediately vortex gently to mix. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the Final Working Solution:
-
Pipette 900 µL of the pre-warmed aqueous buffer into a new sterile microcentrifuge tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Vortex gently to achieve a final concentration of 10 µM this compound in 0.1% DMSO.
-
-
Immediate Use: Use the final working solution immediately to minimize the risk of precipitation over time.
Visualizations
References
"effect of hygroscopic DMSO on VO-Ohpic trihydrate solubility and activity"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PTEN inhibitor VO-Ohpic trihydrate and its solvent, dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guide
Users may encounter several common issues during their experiments. This guide provides solutions to these challenges.
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: Reduced solubility and degradation of this compound due to water absorption by hygroscopic DMSO. DMSO readily absorbs moisture from the atmosphere, which can alter its solvent properties and lead to compound precipitation or degradation.[1][2][3]
-
Solution:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous DMSO for preparing stock solutions.[1]
-
Proper storage: Store DMSO in a dry environment and minimize the time the container is open to the atmosphere.[1] For stock solutions, store at -80°C for long-term stability (up to 6 months).[4]
-
Dry equipment: Ensure all glassware and equipment are thoroughly dried before use, for instance, by oven-drying and cooling in a desiccator.[1]
-
Controlled environment: If possible, prepare solutions in a glove box or under an inert, dry atmosphere.[1]
-
Issue 2: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
-
Possible Cause: this compound is poorly soluble in water (< 0.1 mg/mL).[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution.
-
Solution:
-
Optimize final DMSO concentration: While high concentrations of DMSO can affect enzyme activity, a minimal amount is necessary to maintain solubility.[5] It is recommended to keep the final DMSO concentration in assays low (e.g., 1%).[5]
-
Use of co-solvents for in vivo studies: For animal studies, specific formulations are required to maintain solubility upon injection. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6]
-
Sonication: Sonication can aid in the dissolution of this compound in DMSO and may help in preparing more concentrated stock solutions.[5][6]
-
Issue 3: Variability in experimental results across different batches or over time.
-
Possible Cause: Inconsistent water content in the DMSO used for preparing solutions. The rate of water absorption by DMSO can vary depending on ambient humidity, the surface area of the solution exposed to air, and the duration of exposure.[1][2]
-
Solution:
-
Standardize solution preparation: Implement a strict, standardized protocol for the preparation of this compound solutions, including the source and handling of DMSO.
-
Quantify water content: For sensitive applications, the water content of DMSO can be determined using Karl Fischer titration.[1]
-
Fresh dilutions: Prepare fresh dilutions of your stock solution for each experiment to minimize the effects of DMSO hydration over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous dimethyl sulfoxide (DMSO).[4][5] It is highly soluble in DMSO (≥ 50 mg/mL), whereas it is practically insoluble in water.[4]
Q2: How does the hygroscopic nature of DMSO affect this compound?
A2: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][7][8] This absorbed water can significantly decrease the solubility of this compound, potentially leading to precipitation and a reduction in its effective concentration in your experiments.[3][4]
Q3: What are the best practices for storing this compound solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN) enzyme, with an IC50 in the low nanomolar range.[4][9][10] By inhibiting PTEN, it leads to the activation of downstream signaling pathways such as the PI3K/AKT and ERK pathways.[11]
Q5: Are there any known signaling pathways affected by this compound?
A5: Yes, by inhibiting PTEN, this compound leads to the activation of the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.[5][11] It has also been shown to regulate the ERK1/2 pathway.[11] More recently, it has been implicated in activating the Nrf-2 signaling pathway, which is involved in the cellular response to oxidative stress.[12]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM) | Anhydrous DMSO | [4] |
| Solubility in Water | < 0.1 mg/mL | [4] | |
| IC50 for PTEN Inhibition | 46 ± 10 nM | In vitro assay | [4] |
| IC50 for PTEN Inhibition | 35 nM | PIP3-based assay | [4] |
| Inhibition Constants (Kic, Kiu) | 27 ± 6 nM, 45 ± 11 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Use a new, sealed vial of anhydrous DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).[5]
-
If necessary, sonicate the solution in an ultrasonic bath for a few minutes to ensure complete dissolution.[5][6]
-
Store the stock solution in small aliquots at -80°C.
Protocol 2: In Vivo Formulation of this compound
For a final volume of 1 mL, the following steps should be performed sequentially:[4][6]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should be prepared fresh on the day of use.
Visualizations
Caption: PTEN signaling pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VO-Ohpic Trihydrate and bpV(phen) as PTEN Inhibitors for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, mechanism of action, and experimental considerations of two prominent PTEN inhibitors.
Introduction
The Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor, is a key regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Its role in cell growth, proliferation, and survival has made it a significant target for therapeutic intervention, particularly in oncology and metabolic diseases. The development of potent and specific PTEN inhibitors is crucial for advancing our understanding of its physiological functions and for the potential development of novel therapeutics. This guide provides a comprehensive comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen).
Mechanism of Action and Signaling Pathway
Both this compound and bpV(phen) are potent inhibitors of PTEN's lipid phosphatase activity.[1] PTEN exerts its tumor-suppressive function by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action antagonizes the PI3K pathway, thereby preventing the downstream activation of AKT and other pro-survival signaling cascades.[1][2] By inhibiting PTEN, both compounds lead to an accumulation of PIP3, resulting in the phosphorylation and activation of AKT, which in turn promotes cell survival, growth, and proliferation.[2]
However, the precise molecular mechanisms of inhibition differ between the two compounds. bpV(phen) is understood to inhibit PTEN through an oxidative mechanism, causing the formation of a reversible disulfide bridge between cysteine residues (Cys124 and Cys71) in the active site of PTEN.[1][2] This oxidative modification can be reversed by reducing agents.[1] In contrast, this compound is characterized as a reversible, non-competitive inhibitor of PTEN, affecting both the K_m and V_max of the enzyme.[3][4]
Below is a diagram illustrating the PTEN signaling pathway and the points of intervention for these inhibitors.
Caption: PTEN's role in the PI3K/AKT pathway and inhibition by VO-Ohpic and bpV(phen).
Comparative Efficacy and Potency
Both inhibitors exhibit high potency against PTEN, with IC50 values in the nanomolar range. However, there are notable differences in their selectivity.
| Inhibitor | PTEN IC50 | Other PTPs IC50 | Selectivity Notes |
| This compound | 35-46 nM[5][6] | SHP1: ~975 nM[7] | Described as a potent and specific PTEN inhibitor, though one study reported potent inhibition of SHP1.[5][7] |
| bpV(phen) | 38 nM[8][9][10] | PTP-β: 343 nM[8][9] PTP-1B: 920 nM[8][9] | Potent PTEN inhibitor with lower selectivity, as it also inhibits other protein tyrosine phosphatases (PTPs) at higher concentrations.[8][9][11] |
In Vitro and In Vivo Experimental Data
In Vitro Studies
-
This compound: In various cell lines, treatment with VO-Ohpic leads to a dose-dependent increase in the phosphorylation of AKT.[12] It has been shown to inhibit cell viability and proliferation in cancer cells with low PTEN expression.[6][13]
-
bpV(phen): Similarly, bpV(phen) treatment results in increased AKT phosphorylation.[14][15] It has been demonstrated to promote cell migration in wound healing assays.[1]
In Vivo Studies
-
This compound: In mouse models, intraperitoneal injection of VO-Ohpic (e.g., 10 μg/kg) has been shown to be effective.[5] Studies have demonstrated its ability to suppress tumor growth in xenograft models and to attenuate cardiac remodeling in doxorubicin-induced cardiomyopathy.[12][16]
-
bpV(phen): In vivo administration in rats has been shown to increase the phosphorylation of S6 kinase (a downstream effector of mTOR) in kidney and liver tissues.[14] Dosing in animal studies has typically ranged from 200 to 400 μg/kg via intraperitoneal injection.[17]
Experimental Protocols
General In Vitro Phosphatase Activity Assay
A generalized protocol to determine the IC50 values for PTEN inhibitors is as follows:
-
Reagents: Recombinant human PTEN, a suitable substrate (e.g., PIP3 or a water-soluble phosphoinositide phosphate), reaction buffer, and the inhibitor compound.
-
Procedure: a. Pre-incubate recombinant PTEN with varying concentrations of the inhibitor (e.g., VO-Ohpic or bpV(phen)) for a specified time (e.g., 10-30 minutes) at room temperature. b. Initiate the phosphatase reaction by adding the substrate. c. Incubate for a defined period at 37°C. d. Stop the reaction and measure the amount of free phosphate (B84403) released using a detection reagent (e.g., Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.
Western Blotting for Pathway Activation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of VO-Ohpic or bpV(phen) for various time points.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., PTEN, AKT, mTOR).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
The following diagram outlines a typical experimental workflow for evaluating PTEN inhibitors.
Caption: A general experimental workflow for the evaluation of PTEN inhibitors.
Off-Target Effects and Considerations
A critical aspect in the use of any inhibitor is its specificity. While both compounds are potent PTEN inhibitors, they are not without off-target effects.
-
This compound: While generally considered specific, one study has raised concerns about its potential to inhibit other phosphatases like SHP1 as potently as PTEN, which could lead to confounding results.[7]
-
bpV(phen): This compound is well-documented to inhibit other PTPs, such as PTP1B and PTP-β, albeit at higher concentrations than those required for PTEN inhibition.[8][9][11] This broader activity profile should be considered when interpreting experimental outcomes. Furthermore, its oxidative mechanism of action could potentially affect other redox-sensitive proteins in the cell.
Conclusion
Both this compound and bpV(phen) are valuable tools for studying the function of PTEN and the consequences of its inhibition. This compound is often cited for its higher specificity, making it a preferred choice for studies aiming to selectively target PTEN. However, researchers should be aware of the conflicting reports on its selectivity. bpV(phen) is a potent, albeit less selective, PTEN inhibitor whose broad-spectrum activity against PTPs may be advantageous in certain contexts but requires careful consideration in others. The choice between these inhibitors should be guided by the specific research question, the experimental system, and a thorough understanding of their respective mechanisms of action and potential off-target effects. The provided experimental protocols and workflows offer a foundational framework for the rigorous evaluation of these and other PTEN inhibitors in both basic research and drug development settings.
References
- 1. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | 42494-73-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating VO-Ohpic Trihydrate's Effect on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VO-Ohpic trihydrate, a potent PTEN inhibitor, with alternative compounds for modulating Akt phosphorylation. It includes supporting experimental data, detailed protocols for validation, and visualizations of key pathways and workflows to aid in experimental design and data interpretation.
Introduction: The PTEN/Akt Signaling Axis
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN). PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively terminates the PI3K signaling cascade.
Activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Akt is a direct consequence of elevated PIP3 levels. Therefore, inhibiting PTEN is a well-established strategy to increase PIP3 and, consequently, enhance Akt phosphorylation and downstream signaling. This compound is a potent and selective small-molecule inhibitor of PTEN, making it a valuable tool for studying the dynamics of the Akt pathway.[1]
Mechanism of Action: this compound
This compound is a vanadium-based compound that acts as a potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity.[2] It functions in a noncompetitive manner, meaning it does not directly compete with the PIP3 substrate for the active site.[2][3] By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3. The resulting accumulation of PIP3 at the plasma membrane recruits and activates downstream kinases, including PDK1 and mTORC2, which in turn phosphorylate Akt at Thr308 and Ser473, respectively, leading to its full activation.[4] This activation triggers a cascade of downstream signaling events that influence various cellular functions.
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Comparison with Alternative PTEN Inhibitors
This compound is one of several available compounds that target PTEN. Its performance can be compared with other inhibitors based on potency, selectivity, and mechanism.
| Compound | Target(s) | IC50 (PTEN) | Mechanism of Action | Key Features |
| This compound | PTEN | ~35-46 nM [1][5] | Potent, selective, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity. [2] | Well-characterized; active in vitro and in vivo. [6] |
| bpV(HOpic) | PTEN | ~14 nM[7] | A potent and selective vanadium-based PTEN inhibitor. | Higher potency than VO-Ohpic in some assays. |
| SF1670 | PTEN | Potent (nM range)[7] | A potent and specific PTEN inhibitor. | Another selective tool for PTEN inhibition. |
| SF1126 | Dual PTEN/PI3K | - | A dual inhibitor targeting both PTEN and PI3K, aiming to restore PTEN function while inhibiting the PI3K/Akt pathway.[8] | Broader pathway inhibition compared to PTEN-specific inhibitors. |
| Curcumin | PTEN, others | - | A natural compound reported to inhibit PTEN in certain cancer cell lines.[8] | Less specific with multiple biological targets. |
Quantitative Data: Effect of this compound on Akt Phosphorylation
Experimental data consistently demonstrates that this compound treatment leads to a dose-dependent increase in Akt phosphorylation in various cell lines.
| Cell Line | Treatment Concentration | Observed Effect on Akt Phosphorylation (p-Akt Ser473) | Reference |
| NIH 3T3 / L1 | 0 - 75 nM | Dose-dependent increase in p-Akt (Ser473 and Thr308), reaching saturation at 75 nM.[4] | [4] |
| Hep3B (low PTEN) | 0 - 500 nM | Dose-dependent increase in p-Akt (Ser473) and downstream p-mTOR.[6] | [6] |
| PLC/PRF/5 (high PTEN) | 0 - 500 nM | No detectable increase in p-Akt, suggesting cell-type specific responses.[6] | [6] |
| PTEN-negative SNU475 | 0 - 500 nM | No effect on p-Akt, confirming the specificity of VO-Ohpic for PTEN.[6] | [6] |
Experimental Protocol: Validating Akt Phosphorylation via Western Blotting
This protocol outlines a standard workflow for assessing the effect of this compound on Akt phosphorylation in a chosen cell line.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hep3B, NIH 3T3) at a suitable density (e.g., 60-70% confluency) and allow them to attach overnight.[9]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, leupeptin) to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) or Bradford assay to ensure equal protein loading.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.[9]
-
Heat the samples at 95°C for 5 minutes.[9]
-
Load the denatured samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins based on molecular weight.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., rabbit anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[9]
-
Repeat the washing steps.
-
For normalization, the same membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[11]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]
-
Quantify the band intensities using image analysis software. Calculate the ratio of the phospho-Akt signal to the total Akt signal for each sample. Normalize these values to the loading control to correct for any loading discrepancies.[11]
-
Logical Comparison Framework
When evaluating this compound, a researcher's decision-making process involves comparing its specific mechanism against broader or alternative inhibitory strategies.
Caption: Decision framework for selecting a method to increase Akt phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluctuations in AKT and PTEN Activity Are Linked by the E3 Ubiquitin Ligase cCBL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cross-Validation of PTEN Inhibition: A Comparative Guide to VO-Ohpic Trihydrate and PTEN siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and molecular research, the precise inhibition of key cellular regulators is paramount. The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) stands as a critical node in cellular signaling, primarily through its negative regulation of the PI3K/Akt/mTOR pathway.[1] Consequently, methods to inhibit PTEN function are invaluable tools for both basic research and drug discovery. This guide provides a comprehensive comparison of two prominent methods for PTEN inhibition: the small molecule inhibitor VO-Ohpic trihydrate and genetic knockdown using PTEN siRNA. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to facilitate the cross-validation of their effects.
Mechanism of Action: Chemical Inhibition vs. Genetic Silencing
This compound is a potent, reversible, and cell-permeable small molecule inhibitor of PTEN's lipid phosphatase activity.[2][3][4] It directly binds to the PTEN enzyme, preventing the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[5] This leads to an accumulation of PIP3 and subsequent activation of the downstream Akt signaling cascade.[2]
PTEN siRNA (small interfering RNA) operates at the genetic level to silence the expression of the PTEN gene.[6] These short, double-stranded RNA molecules are introduced into cells and utilize the RNA interference (RNAi) pathway to mediate the degradation of PTEN messenger RNA (mRNA).[6] This prevents the translation of the PTEN protein, resulting in a significant reduction in its cellular levels.[7][8]
Comparative Performance Data
The following table summarizes key quantitative data for both this compound and PTEN siRNA, compiled from various studies. This allows for an objective comparison of their efficacy and typical experimental parameters.
| Parameter | This compound | PTEN siRNA Knockdown | Source(s) |
| Target | PTEN phosphatase activity | PTEN mRNA | [2][6] |
| IC50 / Efficacy | 35-46 nM | >95% protein reduction | [2][3][9] |
| Mechanism | Reversible, non-competitive inhibition | mRNA degradation (post-transcriptional gene silencing) | [5][6] |
| Typical Concentration / Dose | 75 nM - 5 µM (in vitro); 10 µg/kg - 30 µg/kg (in vivo) | 100 nM (in vitro) | [2][3][4][7] |
| Time to Effect | Minutes to hours | 24-72 hours | [4][6] |
| Specificity | Highly selective for PTEN over other phosphatases | High sequence-dependent specificity | [4][9] |
| Reversibility | Reversible upon removal | Long-lasting, requires new protein synthesis | [5][6] |
| Common Cell Lines Used | Hep3B, PLC/PRF/5, SNU475, NIH 3T3, L1 fibroblasts | 293T, HeLa, 3T3-L1 adipocytes | [2][4][9][10][11] |
Experimental Protocols
To facilitate the cross-validation of results, detailed methodologies for key experiments are provided below.
Protocol 1: Inhibition of PTEN using this compound
-
Cell Culture: Plate the desired cell line (e.g., Hep3B) in 6-well plates at a density that will reach 70-80% confluency at the time of treatment.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Downstream Analysis: Following incubation, harvest the cells for analysis. For protein analysis (Western blot), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For cell viability or proliferation assays, follow the manufacturer's instructions.
Protocol 2: PTEN Knockdown using siRNA
-
Cell Plating: The day before transfection, plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[6]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the PTEN-specific siRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[6]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.[6]
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal knockdown time will depend on the cell type and the stability of the PTEN protein.[6]
-
Downstream Analysis: After the incubation period, harvest the cells to assess the efficiency of PTEN knockdown by Western blot and to perform functional assays.
Protocol 3: Western Blot Analysis for PTEN Pathway Activation
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative protein levels.[10][12]
Visualizing the Cross-Validation Workflow and Signaling Pathways
To clearly illustrate the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound and PTEN siRNA.
Caption: The PTEN/PI3K/Akt signaling pathway and points of inhibition.
Caption: Logical flow for a cross-validation experiment.
Conclusion
Both this compound and PTEN siRNA are effective tools for inhibiting PTEN function, albeit through distinct mechanisms. VO-Ohpic offers a rapid and reversible means to study the acute effects of PTEN inhibition, making it well-suited for pharmacological screening and initial target validation.[6] In contrast, PTEN siRNA provides a highly specific and potent method for reducing PTEN protein levels, ideal for investigating the consequences of long-term PTEN loss.[6]
By employing both methods in parallel and cross-validating the results, researchers can gain a more comprehensive understanding of the biological roles of PTEN and increase confidence in their findings. The convergence of data from both a chemical inhibitor and a genetic knockdown approach provides strong evidence for the on-target effects of PTEN inhibition. This dual approach is highly recommended for robust target validation in both academic and industrial research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SignalSilence® PTEN siRNA II | Cell Signaling Technology [cellsignal.com]
- 8. SignalSilence® PTEN siRNA I | Cell Signaling Technology [cellsignal.com]
- 9. Transient strong reduction of PTEN expression by specific RNAi induces loss of adhesion of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Specificity of VO-Ohpic Trihydrate: A Comparative Analysis Against Other Vanadium-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VO-Ohpic trihydrate's specificity against other vanadium-based phosphatase inhibitors, supported by experimental data and detailed protocols.
Vanadium compounds have long been recognized for their ability to inhibit protein tyrosine phosphatases (PTPs), making them valuable tools in signal transduction research and potential therapeutic agents. However, a lack of specificity has often limited their clinical utility. This report focuses on this compound, a vanadium complex that has emerged as a potent and selective inhibitor of the tumor suppressor PTEN (phosphatase and tensin homolog deleted on chromosome 10), and compares its performance with broader-acting vanadium-based inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound and other vanadium compounds against a panel of phosphatases is summarized below. The data clearly illustrates the superior selectivity of this compound for PTEN.
| Inhibitor | Target Phosphatase | IC50 / Ki Value | Notes |
| This compound | PTEN | 35 nM[1][2] | Highly potent and selective inhibitor. |
| SopB | 588 nM | ~17-fold less potent than against PTEN. | |
| Myotubularin (MTM) | 4.03 µM | ~115-fold less potent than against PTEN. | |
| PTPβ | 57.5 µM | ~1640-fold less potent than against PTEN. | |
| SAC1 | >10 µM | Significantly less potent than against PTEN. | |
| SHP1 | 975 nM[3] | Some studies report potent inhibition, raising questions about absolute specificity under certain conditions.[3] | |
| Sodium Orthovanadate | PTP1B | Ki: 0.38 ± 0.02 µM | A general, non-selective, competitive PTP inhibitor.[4] |
| PTPs (general) | - | Acts as a pan-inhibitor of the PTP superfamily.[5] | |
| Bis(maltolato)oxovanadium(IV) (BMOV) | LMW-PTP, Class I PTPs | - | Inhibits a range of PTPs.[5] |
| PTP1B, LAR, SHP1, SHP2, CDC25A, PPA2 | Submicromolar range | Broad inhibitory activity against tyrosine and non-tyrosine phosphatases.[4] | |
| Pervanadate | PTPs (general) | - | Irreversible, potent, and non-selective PTP inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and critical evaluation of the findings.
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This assay determines the inhibitory potential of a compound by measuring the release of phosphate (B84403) from a substrate catalyzed by PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
This compound or other vanadium inhibitors
-
Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP₃) or 3-O-methylfluorescein phosphate (OMFP)[6]
-
Assay Buffer: 100 mM Tris (pH 7.4) containing 2 mM DTT[6]
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the various concentrations of the inhibitor to the wells and pre-incubate for 10 minutes at room temperature.[6]
-
Initiate the phosphatase reaction by adding the substrate (PIP₃ or OMFP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Reversibility of Inhibition Assay (Inhibitor Dilution Method)
This experiment determines whether the inhibition is reversible or irreversible.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Assay Buffer
-
Substrate (OMFP)
-
96-well plate
Procedure:
-
Pre-incubate a concentrated solution of PTEN with a high concentration of this compound (e.g., 10x IC50) for a defined period.
-
As a control, incubate PTEN with the vehicle (DMSO) under the same conditions.
-
Rapidly dilute the enzyme-inhibitor mixture and the control mixture into the assay buffer to a final inhibitor concentration well below the IC50 value.
-
Immediately initiate the enzymatic reaction by adding the substrate (OMFP).
-
Measure the enzyme activity over time.
-
A recovery of enzyme activity in the diluted enzyme-inhibitor sample to a level comparable to the diluted control indicates reversible inhibition.[6]
Signaling Pathway Analysis
The specificity of this compound for PTEN has significant implications for its effects on cellular signaling. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. In contrast, non-selective vanadium inhibitors like sodium orthovanadate impact a broader range of signaling cascades by inhibiting multiple PTPs, including PTP1B, a key regulator of insulin (B600854) and leptin signaling.
PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in the PI3K/Akt pathway and the effect of its inhibition by this compound.
Caption: Inhibition of PTEN by this compound leads to the accumulation of PIP3 and subsequent activation of the pro-survival Akt signaling pathway.
PTP1B in Insulin Signaling
This diagram shows the role of PTP1B in the insulin signaling pathway, a target of non-selective vanadium inhibitors.
Caption: Non-selective vanadium inhibitors like sodium orthovanadate inhibit PTP1B, enhancing insulin receptor signaling.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of PTEN, with significantly lower potency against other tested phosphatases. This specificity distinguishes it from broad-spectrum vanadium-based inhibitors like sodium orthovanadate and BMOV. The targeted inhibition of PTEN by this compound allows for the specific modulation of the PI3K/Akt signaling pathway, making it a valuable tool for studying the physiological and pathological roles of this pathway. However, the conflicting reports on its activity against SHP1 highlight the importance of standardized experimental conditions when assessing inhibitor specificity. Future research should aim to further characterize the selectivity profile of this compound against a wider range of phosphatases to fully establish its utility as a specific PTEN inhibitor for both basic research and potential therapeutic development.
References
Unveiling the Downstream Impacts of VO-Ohpic Trihydrate: A Comparative Guide to its Effects on Cell Proliferation and Apoptosis
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a compound is paramount. This guide provides an objective comparison of VO-Ohpic trihydrate's performance against other notable alternatives in modulating cell proliferation and apoptosis, supported by experimental data and detailed protocols.
This compound has emerged as a potent, cell-permeable inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein. By inhibiting PTEN's lipid phosphatase activity, this compound effectively activates downstream pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade. This guide delves into the quantitative effects of this vanadium-based compound on cellular proliferation and programmed cell death, placing its performance in context with other molecules targeting the PTEN signaling axis.
Comparative Efficacy on Cell Proliferation
The anti-proliferative effects of this compound and comparator compounds are summarized below. The data highlights the varying potencies across different cell lines and the importance of the underlying genetic landscape, particularly PTEN expression levels.
| Compound | Target(s) | Cell Line(s) | Key Proliferation Data | Reference(s) |
| This compound | PTEN | Hep3B (low PTEN) | Inhibits cell proliferation and colony formation. | [1] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell proliferation and colony formation compared to Hep3B. | [1] | ||
| SNU475 (PTEN-negative) | No significant effect on cell proliferation. | [1] | ||
| SF1670 | PTEN | Human Nucleus Pulposus (NP) cells | Protected against IL-1β induced anti-proliferative effects. | [2][3] |
| Myeloma U266 cells | Reversed the anti-proliferative effect of a miR-32 inhibitor. | [4] | ||
| HBEC, PC-3, H1299 | IC50 values of 5 µM, 10 µM, and 44 µM, respectively. | [5] | ||
| Everolimus (B549166) | mTORC1 | MCF-7, BT474 (Breast Cancer) | Inhibited cell growth in a dose- and time-dependent manner. | [6][7] |
| HepG2, Hep3B (Hepatocellular Carcinoma) | Decreased cell proliferation in a dose- and time-dependent manner. | [7] |
Comparative Efficacy on Apoptosis
This compound's influence on apoptosis is multifaceted and can be cell-type dependent. In some cancer contexts, its primary effect is the induction of senescence rather than apoptosis.[1] However, in other models, it has been shown to protect against apoptosis.[8] The following table contrasts its apoptotic effects with other relevant compounds.
| Compound | Target(s) | Cell Line(s) | Key Apoptosis Data | Reference(s) |
| This compound | PTEN | Hep3B, PLC/PRF/5, SNU475 | Negligible effects on apoptosis induction at concentrations up to 5 µM. Primarily induces senescence in PTEN-low cells. | [1] |
| Endplate Chondrocytes | Inhibited oxidative stress-induced mitochondrial apoptotic pathway. Reversed the elevated expression of BAX and the decreased expression of Bcl-2. | [8] | ||
| SF1670 | PTEN | Human Nucleus Pulposus (NP) cells | Attenuated IL-1β-induced apoptosis by partially reversing the upregulation of Caspase-3, Caspase-9, and Bax, and the downregulation of Bcl-2. | [2][3] |
| Myeloma U266 cells | Partly inhibited the pro-apoptotic effects of LXR-623, leading to decreased cleaved caspase-3 and BAX, and increased BCL-2. | [9] | ||
| Everolimus | mTORC1 | MCF-7, BT474 (Breast Cancer) | Induced apoptosis by decreasing Bcl-2 and increasing Caspase-3 and Caspase-8 expression. | [6] |
| Melanoma cells | In combination with MAPK or AKT inhibitors, nanomolar concentrations are sufficient to induce apoptosis. | [10] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the experimental strategies employed to assess these compounds, the following diagrams are provided.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the effects of test compounds on cell proliferation and apoptosis.
Detailed Experimental Protocols
For the accurate assessment of the downstream effects of this compound and its alternatives, the following standardized protocols are provided.
Cell Proliferation Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the proliferation assay.
-
Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the test compounds.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.
References
- 1. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. SF1670 inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of the anticancer effects of everolimus using a dual mTORC1/2 inhibitor in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR inhibitor Everolimus-induced apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VO-Ohpic Trihydrate's Inhibitory Constants with Other PTEN Inhibitors
For researchers and professionals in drug development, understanding the nuanced inhibitory actions of compounds is paramount. This guide provides a detailed comparison of the inhibitory constants (Kic and Kiu) of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other notable compounds targeting the same enzyme. The data presented herein is supported by experimental protocols and visualized through signaling pathway and workflow diagrams to offer a comprehensive overview for scientific evaluation.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For a more detailed mechanistic understanding, the inhibitory constants Kic and Kiu are determined. Kic (the competitive inhibition constant) reflects the inhibitor's binding affinity to the free enzyme, while Kiu (the uncompetitive inhibition constant) indicates its binding affinity to the enzyme-substrate complex. A lower value for these constants signifies a higher potency of the inhibitor.
This compound exhibits a non-competitive inhibition mechanism against PTEN, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] Its inhibitory constants have been determined to be:
This section provides a comparative summary of the inhibitory constants for this compound and other well-characterized PTEN inhibitors.
| Compound | Target Enzyme | Kic (nM) | Kiu (nM) | IC50 (nM) | Inhibition Type |
| This compound | PTEN | 27 ± 6[1] | 45 ± 11[1] | 35[2], 46 ± 10[3] | Non-competitive[1] |
| bpV(HOpic) | PTEN | Not Reported | Not Reported | 14[1] | Not Specified |
| SF1670 | PTEN | Not Reported | Not Reported | 2000[4] | Not Specified |
Selectivity Profile of PTEN Inhibitors
The therapeutic utility of an enzyme inhibitor is greatly influenced by its selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. The following table highlights the selectivity of the compared compounds against other phosphatases.
| Compound | Target Enzyme | Selectivity Profile |
| This compound | PTEN | Highly selective for PTEN over other phosphatases like PTP1B and PTP-β.[5] |
| bpV(HOpic) | PTEN | Approximately 350-fold more selective for PTEN over PTP-β and 1800-fold over PTP-1B.[4] |
| SF1670 | PTEN | Also inhibits CD45 with high potency (IC50 = 200 nM).[6] |
Experimental Protocols
The determination of inhibitory constants is crucial for characterizing the potency and mechanism of an enzyme inhibitor. Below is a detailed protocol for a typical in vitro PTEN inhibition assay.
Protocol: Determination of PTEN Inhibitory Constants (Kic and Kiu)
1. Materials and Reagents:
-
Recombinant human PTEN enzyme
-
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM DTT)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
2. Experimental Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant PTEN enzyme in the assay buffer.
-
Prepare a stock solution of PIP3 substrate in the assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Inhibitor solution (at varying concentrations) or vehicle control (e.g., DMSO)
-
PTEN enzyme solution (pre-incubate for 10-15 minutes at room temperature to allow inhibitor binding)
-
PIP3 substrate solution to initiate the reaction.
-
-
-
Enzymatic Reaction and Detection:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. The absorbance is proportional to the amount of free phosphate released, indicating enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine Kic and Kiu, perform the assay at multiple substrate concentrations.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the pattern of the plots to confirm the inhibition type (e.g., intersecting lines on the y-axis for non-competitive inhibition).
-
Use secondary plots (e.g., slope or y-intercept of the Lineweaver-Burk plot vs. inhibitor concentration) to calculate the Kic and Kiu values.
-
Visualizing Molecular Interactions and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
"evaluating the selectivity of VO-Ohpic trihydrate for PTEN over other phosphatases like SHP1"
For Researchers, Scientists, and Drug Development Professionals
VO-Ohpic trihydrate is widely recognized as a potent, cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][2][3] Its ability to block PTEN's lipid phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), subsequently activating downstream signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5][6] However, for its effective use as a specific molecular probe or a therapeutic agent, a thorough evaluation of its selectivity for PTEN over other cellular phosphatases is critical. This guide provides a comparative overview of this compound's selectivity, with a particular focus on the protein tyrosine phosphatase SHP1, supported by available experimental data and protocols.
Quantitative Selectivity Profile
The inhibitory potency of this compound has been evaluated against PTEN and several other phosphatases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Phosphatase Target | Reported IC50 Value | Reference |
| PTEN | 35 nM | [2][3] |
| 46 ± 10 nM | [4][5] | |
| 6.74 µM | [7] | |
| SHP1 | 975 nM | [7] |
| SopB | 588 nM | |
| MTM (Myotubularin) | 4.03 µM | |
| PTPβ (PTPRB) | 57.5 µM | |
| SAC (Sac1) | > 10 µM |
Analysis of Selectivity:
Initial reports highlighted this compound as a highly potent and specific PTEN inhibitor, demonstrating significant selectivity over other cysteine-based phosphatases like PTPβ and SAC. For instance, the IC50 value for PTEN (35 nM) is substantially lower than that for PTPβ (57,500 nM), indicating a high degree of selectivity in this context.
However, subsequent investigations have raised concerns about its absolute specificity.[8] A key study reported that this compound inhibits the protein tyrosine phosphatase SHP1 with an IC50 of 975 nM.[7] In the same study, the authors observed a much weaker inhibition of PTEN (IC50 of 6.74 µM) than previously reported.[7] This suggests that under certain experimental conditions, VO-Ohpic may inhibit SHP1 at least as potently as PTEN.[7][8] This discrepancy highlights the importance of experimental conditions, such as the presence of reducing agents, which can influence the inhibitor's potency.[7] Researchers should, therefore, exercise caution and consider validating the specific inhibitory effect on PTEN in their experimental models, for example, by using other SHP1/SHP2 inhibitors to rule out off-target effects.[9]
Signaling Pathway: PTEN Inhibition by VO-Ohpic
PTEN is a critical negative regulator of the PI3K/Akt signaling pathway. By dephosphorylating PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN directly opposes the action of PI3K.[5] Inhibition of PTEN by VO-Ohpic disrupts this balance, leading to increased levels of PIP3 and subsequent activation of downstream effectors like Akt, which promotes cell growth, proliferation, and survival.[4][6]
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of VO-Ohpic.
Experimental Protocols
To evaluate the selectivity of an inhibitor like VO-Ohpic, its potency against the primary target (PTEN) is compared with its potency against other phosphatases (e.g., SHP1). Below is a representative protocol for an in vitro phosphatase inhibition assay.
Objective: To determine the IC50 value of this compound for PTEN.
Materials:
-
Recombinant human PTEN enzyme
-
Phosphatase substrate:
-
Physiological: DiC16 Phosphatidylinositol 3,4,5-trisphosphate (PIP3)
-
Artificial: 3-O-methylfluorescein phosphate (B84403) (OMFP)
-
-
This compound, dissolved in DMSO
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Detection Reagent:
-
For PIP3 assay: Malachite Green solution
-
For OMFP assay: Fluorescence plate reader
-
-
96-well microplates
Procedure (PIP3-based Malachite Green Assay): [5]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1% DMSO.
-
Pre-incubation: In a 96-well plate, add a fixed concentration of recombinant PTEN to the assay buffer. Add the various concentrations of VO-Ohpic (or DMSO as a vehicle control). Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the PIP3 substrate to each well.
-
Incubation: Incubate the plate at 30°C for 20 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green color reagent. This reagent forms a complex with the free phosphate released by PTEN activity.
-
Measurement: Allow 10-15 minutes for color development and then measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance from wells containing the inhibitor without the enzyme. Calculate the percentage of inhibition for each VO-Ohpic concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Note on Selectivity Assays: To determine selectivity, this protocol would be repeated for other phosphatases like SHP1, using their respective preferred substrates (e.g., p-nitrophenyl phosphate (pNPP) for SHP1) and optimized buffer conditions.[7][10]
Experimental Workflow
The following diagram outlines the typical workflow for assessing the potency of a phosphatase inhibitor.
Caption: Workflow for an in vitro phosphatase inhibitor potency assay.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
